Enhanced Lipophilicity for CNS Penetration: LogP Comparison with 2-(Piperidin-4-yl)ethanamine
The compound's 1-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-amine structure confers higher lipophilicity compared to the unsubstituted 2-(piperidin-4-yl)ethanamine, a key determinant of passive blood-brain barrier (BBB) permeability . While experimental logP for the target compound is not reported, a predicted cLogP of 1.5572 is significantly greater than the predicted cLogP of 0.03 for 2-(piperidin-4-yl)ethanamine . This difference is a direct consequence of the N-isobutyl group in the target compound.
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 1.5572 |
| Comparator Or Baseline | 2-(piperidin-4-yl)ethanamine (cLogP: 0.03) |
| Quantified Difference | Target compound is predicted to be >1.5 log units more lipophilic. |
| Conditions | In silico prediction using standard molecular property calculation software (data from BenchChem). |
Why This Matters
For CNS research programs, a higher cLogP is a critical indicator of potential brain penetration, making this a preferred scaffold over its more polar counterpart for developing neuroactive compounds.
